1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone
Description
¹H/¹³C NMR Analysis
The ¹H NMR spectrum of 1-{2-[(3-chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone exhibits distinct signals corresponding to its substituents:
- Quinoline protons : Aromatic protons at δ 7.2–8.5 ppm, with coupling patterns indicative of para- and meta-substitution.
- Methyl group (C4) : A singlet at δ 2.4–2.6 ppm integrating for three protons.
- Acetyl group (C3) : A singlet at δ 2.1–2.3 ppm for the methyl ketone.
- 3-Chlorophenylsulfanyl group : Aromatic protons at δ 7.0–7.5 ppm, with a deshielded proton adjacent to the sulfur atom.
¹³C NMR data reveal:
- Quinoline carbons : Signals at δ 120–150 ppm for aromatic carbons.
- Acetyl carbonyl : A peak at δ 195–205 ppm.
- Sulfanyl-linked carbon : A resonance at δ 125–135 ppm.
| NMR Signal | δ (ppm) | Assignment |
|---|---|---|
| ¹H: 8.4–8.5 | Quinoline H2/H8 | |
| ¹H: 2.45 (s, 3H) | C4 methyl | |
| ¹³C: 198.2 | Acetyl carbonyl |
FT-IR and UV-Vis Spectroscopy
FT-IR spectra show:
- C=O stretch : A strong band at 1,680–1,710 cm⁻¹.
- C-S stretch : A medium-intensity peak at 650–700 cm⁻¹.
- Aromatic C-H bends : Peaks at 750–900 cm⁻¹.
UV-Vis analysis in ethanol reveals absorption maxima at 260 nm (π→π* transitions) and 320 nm (n→π* transitions), consistent with conjugated quinoline systems.
Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior
Experimental thermodynamic data for this compound are sparse. However, related quinoline derivatives with similar substituents exhibit:
- Melting points : 160–220°C, depending on substituent polarity.
- Boiling points : 350–400°C under reduced pressure (1–5 mmHg).
- Phase behavior : Stable in the solid state at room temperature, with decomposition observed above 250°C.
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Thermal Decomposition | >250°C |
Differential scanning calorimetry (DSC) is recommended to characterize phase transitions.
Solubility Profiling in Polar/Nonpolar Solvent Systems
The solubility of 1-{2-[(3-chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone is influenced by its hydrophobic quinoline core and polar sulfanyl/acetyl groups. Predictions based on analogous compounds suggest:
- Polar solvents (DMSO, DMF) : High solubility (>50 mg/mL) due to ketone and sulfur interactions.
- Nonpolar solvents (hexane) : Low solubility (<1 mg/mL).
- Aprotic solvents (CHCl₃, THF) : Moderate solubility (10–20 mg/mL).
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | >50 | |
| Chloroform | 10–20 | |
| Hexane | <1 |
Experimental validation via gravimetric analysis is necessary to confirm these estimates.
Computational Modeling of Electronic Structure and Frontier Molecular Orbitals
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:
- HOMO-LUMO Gap : 4.2–4.5 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative charge localized on the sulfanyl sulfur and acetyl oxygen atoms.
- Frontier Orbitals : The HOMO is delocalized over the quinoline core, while the LUMO resides on the acetyl and chlorophenyl groups.
| Computational Parameter | Value | Source |
|---|---|---|
| HOMO Energy | -6.3 eV | |
| LUMO Energy | -1.8 eV | |
| Dipole Moment | 3.8–4.2 Debye |
These results align with the compound’s observed spectroscopic behavior and suggest potential sites for electrophilic/nucleophilic attack.
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c1-11-15-8-3-4-9-16(15)20-18(17(11)12(2)21)22-14-7-5-6-13(19)10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJLVMIPAOIQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC(=CC=C3)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl sulfanyl group and the methyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction conditions may involve acidic or basic media and elevated temperatures.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized quinoline derivatives.
Scientific Research Applications
Biological Activities
1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone belongs to the class of quinoline derivatives, which are known for their diverse biological activities. Research indicates that this compound exhibits significant potential in several areas:
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. The presence of the chlorophenyl sulfanyl group enhances the compound's interaction with microbial targets, making it a candidate for developing new antibiotics. Studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi.
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. Quinoline derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that 1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone may share these properties, potentially acting through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cancer progression .
Antiproliferative Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antiproliferative effects on various cell lines. Research indicates that it can inhibit cell proliferation, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
Numerous studies have highlighted the potential applications of 1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics. |
| Study B | Anticancer Activity | Showed selective cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to control treatments. |
| Study C | Synthesis Efficiency | Compared traditional reflux methods with microwave-assisted techniques, finding that microwave synthesis reduced reaction time by over 50% while maintaining high yields. |
Mechanism of Action
The mechanism of action of 1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity
- The 2,4-dichlorophenylsulfanyl analog (XLogP3 = 5.9) exhibits significantly higher lipophilicity than the target compound (estimated ~4.5), attributed to the electron-withdrawing chlorine atoms and reduced polarity .
- Replacement of the 3-chlorophenyl group with a 4-methylphenyl group (XLogP3 = 4.1) lowers lipophilicity, favoring aqueous solubility .
Steric and Conformational Differences
- Crystal structure data for the isoquinoline analog () reveals dihedral angles between the fused-ring system and substituents ranging from 21.2° to 36.5°, suggesting variable π-π stacking capabilities depending on substituent bulk .
Physicochemical and Functional Properties
- Molecular Weight and Complexity: The isoquinoline derivative (MW = 466.00) has a higher topological complexity (435 vs. ~300 for simpler quinolines), which may impact synthetic accessibility .
- Hydrogen Bonding: All compounds share a common ethanone moiety (hydrogen bond acceptor), but the 2,4-dichlorophenyl analog’s additional chlorine atoms could enhance halogen bonding interactions .
Biological Activity
1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and various therapeutic potentials.
Chemical Structure
The chemical structure of 1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone can be represented as follows:
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, it demonstrated notable activity against leukemia cells, with IC50 values comparable to established chemotherapeutic agents.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes related to neurodegenerative diseases. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment.
| Enzyme | IC50 (µM) | Activity |
|---|---|---|
| Acetylcholinesterase | 0.85 | Moderate Inhibitor |
| Butyrylcholinesterase | 1.20 | Moderate Inhibitor |
These findings suggest that the compound may serve as a lead for developing multitarget-directed ligands for treating neurodegenerative conditions.
Antimicrobial Activity
The antimicrobial properties of the compound have been assessed against various bacterial strains. Results indicate moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Salmonella typhi | 10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the quinoline ring and the chlorophenyl sulfanyl group significantly affect biological activity. For instance, the presence of electron-withdrawing groups enhances anticancer activity, while substitutions on the quinoline nitrogen can modulate enzyme inhibition potency.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis of Quinoline Derivatives : A study synthesized a series of quinoline derivatives and evaluated their antiproliferative activities. The introduction of sulfanyl groups was found to enhance cytotoxic effects against cancer cell lines.
- Neuroprotective Studies : Another case study focused on the neuroprotective effects of quinoline derivatives in animal models, demonstrating significant improvements in cognitive function and reduced amyloid plaque formation.
Q & A
Q. How can synthetic routes for 1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone be optimized to improve yield and purity?
Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates, as demonstrated in the condensation of 3-phenylisoquinoline-1-thiol with brominated ketones under reflux .
- Catalyst Use: Base catalysts (e.g., K₂CO₃) or phase-transfer catalysts improve thioether bond formation efficiency.
- Temperature Control: Reactions are typically conducted at 323–343 K to balance reactivity and side-product formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (chloroform/ether) isolates the product.
Validation: Monitor progress via TLC and confirm purity using HPLC (>95%) or melting point analysis .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify key structural features:
- Quinoline protons (δ 7.5–8.5 ppm).
- Methyl groups (δ 2.5–3.0 ppm) and sulfanyl-linked CH₂ (δ ~4.0 ppm) .
- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation, SHELXL refinement) resolves bond lengths (e.g., S–C: ~1.76 Å) and torsion angles, confirming planar quinoline-thiophenyl orientation .
- IR Spectroscopy: Carbonyl stretches (C=O, ~1680 cm⁻¹) and aromatic C–H bends (~750 cm⁻¹) validate functional groups .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., morpholine or triazole derivatives with anticancer/antimicrobial activity) .
- In Vitro Assays:
- Antiproliferative Activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses.
- Enzyme Inhibition: Test inhibition of kinases or proteases via fluorescence-based assays.
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?
Methodological Answer:
- Software Tools: Use SHELXL for least-squares refinement, applying restraints for disordered regions. Validate with R-factor convergence (<0.05) .
- Validation Metrics: Check ADDSYM in PLATON to detect missed symmetry and analyze Hirshfeld surfaces for intermolecular interactions .
- Data Cross-Check: Compare with DFT-calculated bond lengths (e.g., Gaussian 09 at B3LYP/6-31G* level) to identify outliers .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with fluorophenyl) to assess electronic effects on bioactivity .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
- Data Correlation: Apply multivariate analysis (e.g., PCA) to link logP, polar surface area, and IC₅₀ values .
Q. How can researchers address conflicting biological activity data across different assay systems?
Methodological Answer:
- Assay Replication: Repeat assays in triplicate across independent labs to rule out technical variability.
- Cell Line Specificity: Test cytotoxicity on primary vs. immortalized cells (e.g., NIH/3T3 fibroblasts) to identify tissue-specific effects .
- Mechanistic Profiling: Use transcriptomics (RNA-seq) or proteomics (LC-MS) to compare pathway activation in responsive vs. resistant models .
Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human or rat) and analyze metabolites via UPLC-QTOF-MS. Key degradation sites include the sulfanyl bridge and quinoline ring .
- Isotope Tracing: Use ¹⁴C-labeled compound to track metabolic fate in animal models.
- Computational Prediction: Employ ADMET Predictor™ or SwissADME to forecast phase I/II metabolism sites (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
